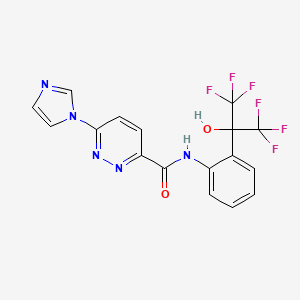

STING agonist-21

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11F6N5O2 |

|---|---|

Molecular Weight |

431.29 g/mol |

IUPAC Name |

N-[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-6-imidazol-1-ylpyridazine-3-carboxamide |

InChI |

InChI=1S/C17H11F6N5O2/c18-16(19,20)15(30,17(21,22)23)10-3-1-2-4-11(10)25-14(29)12-5-6-13(27-26-12)28-8-7-24-9-28/h1-9,30H,(H,25,29) |

InChI Key |

COFASYKPDRGFKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of STING Agonist Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells. Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, orchestrates a robust anti-tumor and anti-viral immune response. Consequently, STING has emerged as a promising therapeutic target for immunotherapy, particularly in the context of oncology.

This technical guide provides an in-depth overview of the structure and function of STING agonists, with a focus on two well-characterized examples: the cyclic dinucleotide (CDN) agonist ADU-S100 (MIW815) and the non-cyclic dinucleotide agonist diABZI . The absence of specific public information on a "STING agonist-21" necessitates the use of these representative molecules to illustrate the core principles of STING agonism. This guide will detail their structural features, mechanism of action, and present key quantitative data. Furthermore, it will provide an overview of essential experimental protocols for the evaluation of STING agonists and visualize the core signaling pathways.

The STING Signaling Pathway

Upon binding of a STING agonist, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a conformational change and dimerization. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of genes encoding type I interferons. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

Figure 1: Simplified STING signaling pathway upon agonist binding.

Representative STING Agonists: Structure and Function

ADU-S100 (MIW815): A Cyclic Dinucleotide Agonist

ADU-S100 is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the STING pathway.[1] It is an analogue of cyclic di-AMP (c-di-AMP) with mixed phosphodiester and phosphorothioate linkages, which enhance its stability.

Structure:

-

Chemical Formula: C₂₀H₂₂N₁₀O₁₀P₂S₂[2]

-

Description: A synthetic cyclic dinucleotide composed of two adenosine monophosphates linked by 2'-5' and 3'-5' phosphodiester bonds with phosphorothioate modifications.[2]

Function and Mechanism of Action:

ADU-S100 directly binds to the STING protein, inducing a conformational change that leads to its activation.[3] This mimics the action of the endogenous STING ligand, 2'3'-cGAMP. A key feature of ADU-S100 is its ability to activate all known human STING variants, a limitation of some other STING agonists.[2] Upon binding, it triggers the full downstream signaling cascade, resulting in the production of type I IFNs and other cytokines. This robust activation of the innate immune system leads to the priming of T cells and a potent anti-tumor immune response.

diABZI: A Non-Cyclic Dinucleotide Agonist

diABZI is a potent, systemically active, non-cyclic dinucleotide STING agonist. It belongs to the amidobenzimidazole class of compounds.

Structure:

-

Chemical Formula: C₄₂H₅₁N₁₃O₇

-

Description: A dimeric amidobenzimidazole-based small molecule.

Function and Mechanism of Action:

Unlike CDN agonists that bind to the 'closed' conformation of the STING dimer, diABZI has a unique mechanism of action. It binds to and activates STING while the protein maintains an 'open' conformation. Despite this difference, diABZI effectively initiates the downstream signaling through TBK1 and IRF3, leading to a strong induction of type I interferons and pro-inflammatory cytokines. Its favorable pharmacokinetic properties allow for systemic administration.

Quantitative Data Summary

The following table summarizes key quantitative data for ADU-S100 and diABZI, providing a basis for comparison of their potency and activity.

| Parameter | ADU-S100 (MIW815) | diABZI | Reference(s) |

| STING Activation (EC₅₀) | Not explicitly found in searches | Human STING: 130 nMMouse STING: 186 nM | |

| IFN-β Induction (EC₅₀) | Not explicitly found in searches | Human PBMCs: 130 nM | |

| In Vivo Administration (Mouse Models) | 50 µ g/tumor , intratumoral | 3 mg/kg, intravenous |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are outlines of key experimental protocols.

STING Binding Affinity Assay

A common method to determine the binding affinity of a compound to STING is Isothermal Titration Calorimetry (ITC). This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Hypothetical ITC Experimental Workflow:

Figure 2: Workflow for determining STING binding affinity using ITC.

Cellular STING Activation Assay

To assess the functional activity of STING agonists in a cellular context, reporter gene assays are frequently employed. For instance, THP-1 dual reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, can be used.

Methodology:

-

Cell Culture: Culture THP-1 dual reporter cells according to the supplier's recommendations.

-

Cell Plating: Seed the cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the STING agonist. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

Luciferase Assay: Measure the luciferase activity in the cell supernatant using a luciferase assay kit and a luminometer.

-

Data Analysis: Plot the luciferase activity against the agonist concentration and determine the EC₅₀ value using a non-linear regression model.

Cytokine Production Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the production of specific cytokines, such as IFN-β, from cells treated with a STING agonist.

Methodology:

-

Cell Treatment: Treat immune cells, such as human peripheral blood mononuclear cells (PBMCs), with the STING agonist for a defined period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an ELISA for the cytokine of interest (e.g., IFN-β) according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

-

Quantification: Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Conclusion

STING agonists, exemplified by the cyclic dinucleotide ADU-S100 and the non-cyclic dinucleotide diABZI, represent a promising class of immunotherapeutic agents. Their ability to potently activate the innate immune system provides a strong rationale for their development in oncology and infectious diseases. A thorough understanding of their structure, mechanism of action, and the application of robust experimental protocols for their characterization are essential for the successful translation of these molecules into clinical therapies. The data and methodologies presented in this guide offer a foundational resource for researchers and drug developers working in this exciting field.

References

Activating the cGAS-STING Pathway: A Technical Guide to Synthetic Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can signal viral or bacterial infection, or cellular damage.[1] Upon activation, this pathway orchestrates a powerful immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This response is crucial for activating adaptive immunity, particularly the recruitment and activation of CD8+ T cells, which are essential for clearing pathogens and eliminating tumor cells.[4]

The potent immunostimulatory effects of the cGAS-STING pathway have positioned it as a highly attractive target for therapeutic intervention, especially in the field of cancer immunotherapy.[5] Synthetic STING agonists are designed to mimic the natural ligands of STING, thereby intentionally triggering this pathway to convert immunologically "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are responsive to the immune system and therapies like immune checkpoint inhibitors. This guide provides an in-depth overview of the cGAS-STING signaling cascade, details the types and characteristics of synthetic agonists, and presents key experimental protocols for their evaluation.

The cGAS-STING Signaling Pathway

The activation of the cGAS-STING pathway is a multi-step process that bridges the detection of aberrant DNA in the cytoplasm with the transcription of immune response genes.

-

DNA Sensing by cGAS : The pathway is initiated when cyclic GMP-AMP synthase (cGAS), a cytosolic DNA sensor, recognizes and binds to double-stranded DNA (dsDNA). This binding event triggers a conformational change in cGAS.

-

cGAMP Synthesis : Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation : cGAMP binds directly to the STING protein, which is an endoplasmic reticulum (ER) transmembrane protein. This binding induces a conformational change in STING, leading to its dimerization and subsequent translocation.

-

Translocation and Recruitment : The activated STING dimer traffics from the ER through the Golgi apparatus to perinculear vesicles. During this translocation, STING recruits TANK-binding kinase 1 (TBK1).

-

Downstream Signaling : TBK1 phosphorylates both itself and STING, creating a signaling scaffold. This complex then recruits and phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). The pathway can also activate NF-κB signaling.

-

Gene Transcription : Phosphorylated IRF3 forms a homodimer, translocates to the nucleus, and binds to interferon-stimulated response elements (ISREs). This drives the transcription of type I interferons (e.g., IFN-β) and other IFN-stimulated genes (ISGs), leading to a robust anti-viral and anti-tumor immune response.

Synthetic STING Agonists

A variety of synthetic molecules have been developed to activate the STING pathway for therapeutic purposes. These can be broadly categorized into cyclic dinucleotide (CDN) and non-CDN agonists.

-

Cyclic Dinucleotide (CDN) Analogs : These molecules are structurally similar to the endogenous STING ligand, cGAMP. They directly bind to and activate STING, initiating the downstream signaling cascade. Many CDN analogs are in clinical development, though their use can be limited by poor membrane permeability and stability, often necessitating intratumoral injection.

-

Non-Cyclic Dinucleotide (Non-CDN) Agonists : This diverse class of small molecules activates STING through various mechanisms, sometimes binding to different sites on the protein than CDNs. A significant advantage is that some non-CDN agonists have improved pharmacokinetic properties, with several orally bioavailable candidates under investigation.

The table below summarizes quantitative data for selected synthetic STING agonists.

| Agonist | Class | Target | Assay System | Potency (EC50) | Reference |

| MK-1454 | CDN Analog | Human STING | Phase I/II Clinical Trials | N/A (Clinical Data) | |

| ADU-S100 (MIW815) | CDN Analog | Human STING | Phase I Clinical Trial | N/A (Clinical Data) | |

| SB 11285 | CDN Analog | Human STING | Phase I/II Clinical Trials | N/A (Clinical Data) | |

| MSA-2 | Non-CDN | Human STING | THP-1 Cells (IFN-β Secretion) | 8 ± 7 nM (covalent dimer) | |

| ZSA-51 | Non-CDN | Human STING | THP-1 Cells (STING Activation) | 100 nM | |

| SNX281 | Non-CDN | Human STING | Systemic administration in mice | Cmax-driven response |

Note: EC50 values are highly dependent on the specific assay, cell type, and endpoint measured. N/A indicates that specific preclinical potency values were not the focus of the cited clinical trial summaries.

Key Experimental Protocols for Agonist Evaluation

A multi-faceted approach is required to characterize the activity of novel synthetic STING agonists, from confirming target engagement to quantifying downstream biological effects.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein within the complex environment of a cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Methodology:

-

Cell Treatment : Treat intact cells with the synthetic STING agonist or a vehicle control for a defined period.

-

Thermal Challenge : Heat the cell suspensions across a range of temperatures. Unbound STING will denature and aggregate at its characteristic melting temperature (Tm), while agonist-bound STING will remain soluble at higher temperatures.

-

Cell Lysis & Separation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

-

Detection : Quantify the amount of soluble STING remaining at each temperature using methods like Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Reporter Gene Assay for Pathway Activation

Reporter assays are used to quantify the activation of transcription factors downstream of STING, such as IRF3 or NF-κB. These assays typically use a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing response elements for the transcription factor of interest.

Methodology:

-

Cell Line : Use a suitable reporter cell line, such as THP-1-Dual™ KI-hSTING cells, which contain an IRF-inducible luciferase reporter.

-

Seeding : Plate the reporter cells in a 96-well plate at a predetermined density.

-

Compound Treatment : Add serial dilutions of the synthetic STING agonist to the cells and incubate for a specified time (e.g., 4-24 hours).

-

Lysis and Reagent Addition : Lyse the cells and add a luciferase substrate, such as QUANTI-Luc™.

-

Signal Measurement : Measure the luminescence signal using a luminometer. The intensity of the signal is directly proportional to the level of IRF3 activation.

-

Data Analysis : Plot the luminescence signal against the agonist concentration to determine the EC50 value.

Cytokine Production Assays

The ultimate biological output of STING activation is the production and secretion of cytokines. Measuring the levels of key cytokines like IFN-β, TNF-α, and IL-6 is essential to confirm the functional consequences of agonist treatment.

Methodology:

-

Cell Culture : Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a responsive cell line like THP-1, in appropriate media.

-

Stimulation : Treat the cells with the synthetic STING agonist at various concentrations for a defined period (e.g., 6-24 hours).

-

Supernatant Collection : Centrifuge the cell plates and carefully collect the culture supernatant.

-

Quantification (ELISA) : Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., human IFN-β).

-

Coat a 96-well plate with a capture antibody.

-

Add standards and the collected supernatants.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric or chemiluminescent signal.

-

Measure the signal with a plate reader and calculate cytokine concentrations based on the standard curve.

-

-

Alternative Methods : Multiplex assays (e.g., Luminex) can be used to measure multiple cytokines simultaneously from a single sample.

Conclusion and Future Directions

The cGAS-STING pathway represents a powerful and druggable node in the anti-tumor immune response. Synthetic STING agonists have shown significant promise in preclinical models and are advancing through clinical trials, particularly in combination with other immunotherapies. However, challenges remain, including optimizing delivery methods to enhance systemic efficacy while mitigating potential off-target inflammatory effects. The development of next-generation agonists with improved pharmacokinetic profiles, such as orally available non-CDN molecules, is a key area of ongoing research. The rigorous application of the experimental protocols detailed in this guide is essential for the continued discovery and characterization of novel, potent, and safe STING agonists for the next wave of cancer immunotherapy.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

Structural Biology of STING Agonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferator Genes (STING) protein is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. A growing number of synthetic STING agonists are being developed to harness this pathway for therapeutic benefit. This guide provides an in-depth technical overview of the structural biology of STING in complex with a representative synthetic agonist, drawing upon the wealth of publicly available structural and biophysical data. While the specific term "agonist-21" did not yield distinct results in a literature search, this document synthesizes findings from several well-characterized synthetic STING agonists to provide a comprehensive and instructive resource.

STING Activation and Conformation

STING is a transmembrane protein residing in the endoplasmic reticulum. It exists as a dimer, and upon binding to its natural ligand, cyclic GMP-AMP (cGAMP), or synthetic agonists, it undergoes a significant conformational change. This change involves a 180° rotation of the ligand-binding domain (LBD) relative to the transmembrane domain, leading to the formation of STING tetramers and higher-order oligomers.[1][2] This oligomerization is a crucial step in the activation of the downstream signaling pathway. The STING dimer in its inactive, or apo, form is in an "open" conformation, which transitions to a "closed" conformation upon agonist binding.[3][4]

Quantitative Data on STING Agonist Interactions

The binding of synthetic agonists to STING has been characterized by various biophysical techniques, providing quantitative data on their affinity and the structural basis of their interaction. The following tables summarize key quantitative data for several representative STING agonists.

| Agonist | Human STING Variant | Binding Affinity (KD) | Method | PDB ID | Resolution (Å) | Reference |

| cGAMP | H232 | - | X-ray Crystallography | 4KSY | 2.25 | [5] |

| MSA-2 | - | 8 nM | - | 6UKM | - | |

| BDW-OH | A230 | - | X-ray Crystallography | 8T5K | 1.95 | |

| 3'3'-c-(2'F,2'dA-isonucA)MP | - | - | X-ray Crystallography | 7Q3B | 2.56 | |

| MD1193 | - | - | X-ray Crystallography | 7Q85 | 2.36 | |

| MD1202D | - | - | X-ray Crystallography | 8P45 | 3.23 |

Note: The table is populated with data available from the search results. A comprehensive table would require a more exhaustive literature search for each specific agonist.

Experimental Protocols

The determination of the structure of STING in complex with its agonists and the characterization of their binding interactions involve a series of detailed experimental protocols. Below are generalized methodologies for key experiments.

1. Protein Expression and Purification of STING C-terminal Domain (CTD)

A common method for obtaining the ligand-binding domain of STING for structural and biophysical studies involves expressing a truncated form of the protein in Escherichia coli.

-

Construct Design: The human STING C-terminal domain (residues 139-379 or a similar construct) is cloned into an expression vector, often with a cleavable N-terminal tag (e.g., His-tag, GST-tag) for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.

-

Lysis and Purification: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors. The lysate is clarified by centrifugation, and the supernatant containing the soluble STING protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein).

-

Tag Cleavage and Further Purification: The affinity tag is cleaved by a specific protease (e.g., TEV or thrombin). The protein is further purified by ion-exchange chromatography and size-exclusion chromatography to obtain a highly pure and homogenous sample.

2. X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of protein-ligand complexes.

-

Crystallization: The purified STING CTD is concentrated to a high concentration (e.g., 5-10 mg/mL) and mixed with the synthetic agonist in a molar excess. Crystallization conditions are screened using vapor diffusion methods (sitting drop or hanging drop) with various commercial or in-house screens. Crystals are grown by equilibrating the protein-ligand drop against a reservoir solution.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known STING structure as a search model. The model is then refined against the experimental data to obtain the final structure.

3. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structure of large protein complexes and transmembrane proteins like full-length STING.

-

Sample Preparation: The purified full-length STING protein is mixed with the agonist. A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of particle images are collected.

-

Image Processing and 3D Reconstruction: The particle images are processed to generate 2D class averages, followed by 3D reconstruction to obtain a high-resolution electron density map. A model of the STING-agonist complex is then built into the map.

Signaling Pathway and Experimental Workflow Visualizations

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway upon activation by an agonist.

Caption: Canonical STING signaling pathway upon agonist binding.

Experimental Workflow for STING-Agonist Structure Determination

This diagram outlines the typical workflow for determining the crystal structure of a STING-agonist complex.

Caption: Workflow for STING-agonist structure determination.

Logical Relationship of STING Conformational States

This diagram illustrates the conformational changes of STING upon agonist binding and subsequent oligomerization.

Caption: STING conformational states during activation.

The structural and biophysical characterization of STING in complex with its agonists has provided invaluable insights into its mechanism of action and has paved the way for the rational design of novel therapeutics. This guide provides a foundational understanding of the key concepts, quantitative data, and experimental methodologies in the field. As research progresses, we can expect to see the development of even more potent and specific STING agonists with improved therapeutic profiles.

References

- 1. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures of STING reveal ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Non-Cyclic Dinucleotide STING Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the anti-tumor response. While endogenous activation by cyclic dinucleotides (CDNs) has spurred the development of CDN-based agonists, their therapeutic potential is often hampered by poor membrane permeability and metabolic instability. This has led to a focused effort in discovering and developing novel non-cyclic dinucleotide STING agonists. This technical guide provides an in-depth overview of the core methodologies and strategies employed in the identification and characterization of this promising class of immunotherapeutics. We present a compilation of quantitative data for representative compounds, detailed experimental protocols for key assays, and visual representations of critical pathways and workflows to aid researchers in this field.

Introduction: The STING Pathway and the Rationale for Non-Cyclic Dinucleotide Agonists

The cGAS-STING pathway is a key mediator of innate immunity, detecting the presence of cytosolic DNA, a danger signal associated with cellular damage or infection. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum.[1] This binding event initiates a signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This cytokine milieu is instrumental in bridging the innate and adaptive immune systems, promoting dendritic cell maturation, and ultimately leading to a robust anti-tumor T-cell response.

While the natural STING agonist 2'3'-cGAMP and its synthetic analogs have demonstrated therapeutic potential, their clinical utility is limited by their dinucleotide structure, which imparts poor cell permeability and susceptibility to enzymatic degradation. Non-cyclic dinucleotide small molecule agonists offer several potential advantages, including improved drug-like properties, enhanced pharmacokinetic profiles, and the ability to access cytoplasmic targets more readily.

Data Presentation: Comparative Analysis of Non-Cyclic Dinucleotide STING Agonists

The following tables summarize the in vitro potency and cellular activity of representative non-cyclic dinucleotide STING agonists from the amidobenzimidazole and other chemical series.

Table 1: In Vitro Potency of Non-Cyclic Dinucleotide STING Agonists

| Compound | Chemical Class | Target | Assay | EC50 (µM) | Reference |

| Compound 24b | Amidobenzimidazole | Human STING | IFN-β Reporter (THP-1 cells) | Not Reported | |

| Compound 12L | Bipyridazine | Human STING | IFN-β Reporter (THP-1 cells) | 0.38 ± 0.03 | |

| SR-717 | N/A | Human STING | IFN-β Reporter (THP-1 cells) | Not Reported | |

| MSA-2 | N/A | Human STING | IFN-β Secretion (THP-1 cells) | ~0.008 (covalent dimer) | |

| diABZI | Amidobenzimidazole | Human STING | IFN-β Reporter | Not Reported |

Table 2: Cellular Activity of Non-Cyclic Dinucleotide STING Agonists

| Compound | Cell Line | Assay | Readout | Result | Reference |

| Compound 24b | hPBMCs, THP-1 | Western Blot | pSTING, pTBK1, pIRF3 | Increased phosphorylation | |

| Compound 24b | hPBMCs, THP-1 | qPCR | IFN-β, CXCL10, IL-6 mRNA | Significantly increased levels | |

| Compound 12L | THP-1, RAW 264.7 | Western Blot | pSTING, pTBK1, pIRF3 | Increased phosphorylation | |

| diABZI | Splenocytes | 18F-FDG Uptake | Increased Glucose Uptake | Significant increase | |

| E7766 | PBMCs | IFN-β Expression | EC50 | 0.15 - 0.79 µM (across genotypes) |

Experimental Protocols

Synthesis of Amidobenzimidazole-Based STING Agonists (Representative Protocol)

The synthesis of amidobenzimidazole-based STING agonists, such as compound 24b , generally involves a multi-step process. A common strategy is the coupling of a substituted benzimidazole core with an appropriate carboxylic acid derivative.

Step 1: Synthesis of the Benzimidazole Core

-

React a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid under cyclization conditions (e.g., heating in the presence of an acid catalyst) to form the benzimidazole ring.

-

Introduce necessary functional groups for subsequent coupling reactions, such as an amino group, through standard aromatic substitution or reduction reactions.

Step 2: Synthesis of the Coupling Partner

-

Prepare the desired carboxylic acid derivative with the appropriate substituents. This may involve multi-step synthesis to build the required chemical complexity.

Step 3: Amide Coupling

-

Couple the synthesized benzimidazole core with the carboxylic acid derivative using a standard peptide coupling reagent (e.g., HATU, HOBt) in a suitable solvent (e.g., DMF, DCM) with a non-nucleophilic base (e.g., DIPEA).

-

Monitor the reaction by TLC or LC-MS until completion.

Step 4: Purification

-

Purify the final compound using column chromatography on silica gel or by preparative HPLC to obtain the desired non-cyclic dinucleotide STING agonist.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

High-Throughput Screening (HTS) for Novel STING Agonists

A cell-based reporter assay is a robust method for high-throughput screening to identify novel STING agonists.

-

Cell Line: Utilize a reporter cell line, such as HEK293T cells, that is null for endogenous STING and cGAS, and stably expresses human STING and a reporter gene (e.g., luciferase or SEAP) under the control of an IRF3-dependent promoter (e.g., the IFN-β promoter).

-

Assay Setup:

-

Plate the reporter cells in 384-well plates.

-

Add compounds from a chemical library at a fixed concentration (e.g., 10 µM).

-

Include positive controls (e.g., 2'3'-cGAMP) and negative controls (e.g., DMSO vehicle).

-

-

Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator. A 4-hour incubation can be sufficient to induce a robust signal.

-

Signal Detection:

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the luminescence or colorimetric signal using a plate reader.

-

-

Hit Confirmation and Triage:

-

Confirm active compounds by re-testing in dose-response format to determine EC50 values.

-

Perform counter-screens using the parental cell line lacking STING to eliminate compounds that activate the reporter gene through off-target mechanisms.

-

STING Reporter Gene Assay in HEK293T Cells

This assay is used to quantify the activation of the STING pathway by a test compound.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfect the cells with plasmids encoding human STING, an IFN-β promoter-driven firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with the test compound at various concentrations.

-

-

Lysis and Luciferase Assay:

-

After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Western Blot for STING Pathway Activation

This method is used to directly assess the phosphorylation of key signaling proteins in the STING pathway.

-

Cell Treatment and Lysis:

-

Treat a relevant cell line (e.g., THP-1 monocytes) with the STING agonist for a specified time (e.g., 1-4 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total protein controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Efficacy in Syngeneic Mouse Models

Syngeneic mouse tumor models are essential for evaluating the anti-tumor efficacy of STING agonists.

-

Tumor Implantation:

-

Implant a suitable number of tumor cells (e.g., 1 x 106 CT26 colon carcinoma cells) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

-

-

Compound Administration:

-

When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.

-

Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Tumor Growth Monitoring:

-

Measure tumor volume using calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study.

-

Excise the tumors and weigh them.

-

Analyze tumors and spleens for immune cell infiltration and activation by flow cytometry or immunohistochemistry.

-

Mandatory Visualizations

The cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling cascade.

Experimental Workflow for Identifying Novel STING Agonists

Caption: Workflow for novel STING agonist discovery.

Structure-Activity Relationship (SAR) Logic for Amidobenzimidazole Agonists

Caption: Key structural determinants of activity.

References

The Role of STING Agonists in the Induction of Type I Interferon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can originate from pathogens or from damaged host cells. Activation of the STING pathway leads to the production of a variety of cytokines, most notably type I interferons (IFN-α and IFN-β), which orchestrate a powerful anti-viral and anti-tumor immune response. Consequently, the development of STING agonists has emerged as a promising therapeutic strategy in immuno-oncology and for the treatment of infectious diseases.

This technical guide provides an in-depth overview of the core principles of STING agonist-mediated type I interferon induction. While the specific compound "STING agonist-21" was not identifiable in publicly available literature and may represent a developmental or internal designation, this guide will focus on the broader class of STING agonists, utilizing data from well-characterized examples to illustrate the key concepts, experimental methodologies, and signaling pathways.

The STING Signaling Pathway and Type I Interferon Induction

The canonical STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4]

This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons, primarily IFN-β. The secreted type I interferons can then act in an autocrine or paracrine manner, binding to the type I interferon receptor (IFNAR) on various immune cells, leading to the expression of a broad range of interferon-stimulated genes (ISGs) that establish an anti-viral and anti-tumor state.

STING Signaling Pathway Diagram

Caption: The cGAS-STING signaling pathway leading to type I interferon production.

Quantitative Data on STING Agonist-Mediated Type I Interferon Induction

The potency of STING agonists is often quantified by their ability to induce type I interferons and other downstream cytokines. This is typically measured in vitro using cell-based assays. The following table summarizes representative quantitative data for different classes of STING agonists.

| STING Agonist | Agonist Class | Cell Line | Assay | Metric | Value | Reference |

| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | THP-1 | IFN-β ELISA | EC50 | ~5-10 µM | |

| ADU-S100 (ML RR-S2 CDA) | Cyclic Dinucleotide (CDN) | THP-1 | IFN-β Reporter | EC50 | ~1-5 µM | |

| diABZI | Non-nucleotide | THP-1 | IFN-β Reporter | EC50 | ~130 nM | |

| MSA-2 | Non-nucleotide | THP-1 | IFN-β Secretion | EC50 | 8.3 µM | |

| M-22-1 | Cyclic Dinucleotide (CDN) | THP-1 | IFN-β Production | EC50 | 0.66 µM | |

| STING agonist-22 (CF501) | Non-nucleotide | Not Specified | IFN-I Response | - | Potent inducer |

Note: EC50 values can vary depending on the specific cell line, assay conditions, and formulation of the agonist. The data presented here are for comparative purposes.

Experimental Protocols

In Vitro STING Activation and Type I Interferon Measurement

This protocol describes a general workflow for assessing the activity of a STING agonist in vitro by measuring the induction of type I interferon.

Experimental Workflow for In Vitro STING Agonist Testing

References

The Role of STING Agonists in the Antiviral Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing an Endogenous Antiviral Pathway

The innate immune system serves as the host's first line of defense against invading pathogens, including viruses.[1] A critical component of this system is the ability to detect pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, in the wrong cellular compartment.[2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key cytosolic DNA sensing pathway that triggers powerful antiviral responses.[3] Upon activation, the STING pathway induces the expression of Type I interferons (IFN-I) and hundreds of IFN-stimulated genes (ISGs), which collectively establish a potent antiviral state within the host.[1][4]

Viruses, whether they have DNA genomes or produce DNA intermediates, can trigger this pathway. The central role of STING in orchestrating this defense mechanism has made it a highly attractive therapeutic target. STING agonists, which are molecules designed to directly activate this pathway, are being explored as a novel class of broad-spectrum antiviral agents and vaccine adjuvants. This guide provides an in-depth technical overview of the STING signaling pathway, the mechanism of action of STING agonists, quantitative data on their antiviral efficacy, and key experimental protocols for their evaluation.

The cGAS-STING Signaling Pathway

The activation of the STING-mediated antiviral response is a multi-step process involving sensing, signaling, and cellular trafficking.

-

Viral DNA Sensing : The process is initiated when the enzyme cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. This cytosolic DNA can be from DNA viruses, retroviruses, or even damaged mitochondria resulting from viral-induced cellular stress.

-

cGAMP Synthesis : Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.

-

STING Activation and Translocation : Under basal conditions, STING is a transmembrane protein residing on the endoplasmic reticulum (ER). The cGAMP produced by cGAS binds directly to the STING dimer, inducing a conformational change and its oligomerization. This activation triggers the translocation of STING from the ER, through the ER-Golgi intermediate compartment (ERGIC) and Golgi apparatus, to perinuclear vesicles.

-

Downstream Signal Transduction : During its trafficking, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). STING can also activate the NF-κB signaling pathway.

-

Induction of Antiviral Genes : Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of Type I and Type III interferons (e.g., IFN-β). The activated NF-κB pathway further promotes the expression of pro-inflammatory cytokines. Secreted interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of ISGs, which establish a broad antiviral state by inhibiting viral replication and enhancing immune cell functions.

STING Agonists: Pharmacological Activation of Antiviral Immunity

STING agonists are compounds that directly bind to and activate STING, bypassing the need for upstream DNA sensing by cGAS. This direct activation robustly stimulates the production of interferons and other cytokines, making these agonists potent antiviral agents. They fall into two main categories:

-

Cyclic Dinucleotides (CDNs) : These are natural STING ligands, such as 2'3'-cGAMP, or synthetic analogs like ADU-S100 (MIW815). While potent, CDNs often suffer from poor membrane permeability and metabolic instability, necessitating advanced delivery systems like liposomes or nanoparticles for effective in vivo use.

-

Non-Cyclic Dinucleotides : These are small molecules developed through screening and rational design that activate STING. A notable example is the diamidobenzimidazole (diABZI) class of compounds, which have shown high potency and broad-spectrum antiviral activity. Another example is MSA-2, a non-nucleotide agonist that has also demonstrated significant antiviral and antitumor effects.

Quantitative Data on Antiviral Efficacy

The antiviral activity of STING agonists has been quantified in numerous preclinical studies against a wide range of viruses. The data highlights their potential as broad-spectrum therapeutics.

Table 1: In Vitro Antiviral Activity of STING Agonists

| STING Agonist | Virus | Cell Line / Model | Concentration / Dose | Antiviral Effect | Reference(s) |

| diABZI-4 | SARS-CoV-2 | Calu-3 | Low dose | ~1,000-fold reduction in viral RNA | |

| diABZI-4 | SARS-CoV-2 | Human Airway Tissues (ALI) | 20-60 nM | >2-3 log reduction in virus replication | |

| diABZI-4 | Human Rhinovirus (HRV) | Human Airway Tissues (ALI) | 20-60 nM | >2-3 log reduction in virus replication | |

| diABZI-4 | Influenza A Virus (IAV) | Human Airway Tissues (ALI) | 20-60 nM | ~10-15-fold inhibition | |

| diABZI | HCoV-OC43 | A549 cells | Not specified | Robustly blocks infection | |

| diABZI | SARS-CoV-2 | A549-ACE2 cells | Not specified | Efficiently blocks infection | |

| MSA-2 | Seneca Valley Virus (SVV) | PK-15 (porcine kidney) cells | 30 µM | Significant inhibition of viral replication | |

| MSA-2 + Mn²⁺ | Seneca Valley Virus (SVV) | PK-15 (porcine kidney) cells | Not specified | Synergistic and enhanced antiviral effect |

Table 2: In Vivo Antiviral Activity of STING Agonists

| STING Agonist | Virus | Animal Model | Administration | Key Outcome | Reference(s) |

| diABZI-4 | SARS-CoV-2 | K18-hACE2 transgenic mice | Intranasal | Complete protection from severe disease | |

| diABZI-4 | SARS-CoV-2 | K18-hACE2 transgenic mice | Intranasal | Reduced body weight loss | |

| diABZI-4 | Influenza A Virus (IAV) | C57BL/6J mice | Intranasal | Early, but not sustained, inhibition of lung viral replication | |

| ADU-S100 | Prostate Cancer (Tumor Model) | Mouse | Intratumoral | Induction of Type I IFNs and IFN-γ |

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of STING agonists requires a suite of well-defined in vitro and in vivo assays.

General Workflow for STING Agonist Evaluation

Protocol: In Vitro Antiviral Assay

-

Cell Culture : Plate appropriate human cells (e.g., A549 lung carcinoma, primary human airway epithelial cells) in 24- or 48-well plates and grow to confluence.

-

Agonist Treatment : Treat cells with serial dilutions of the STING agonist or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours pre-infection).

-

Viral Infection : Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

-

Incubation : Incubate for a period suitable for viral replication (e.g., 24-72 hours).

-

Quantification :

-

Viral Load : Harvest supernatant or cell lysates. Quantify viral RNA using RT-qPCR or measure infectious virus particles using a plaque assay or TCID50 assay.

-

Cell Viability : Measure cell viability using assays like CellTiter-Glo to quantify the cytopathic effect (CPE) of the virus.

-

Data Analysis : Calculate the EC50 (half-maximal effective concentration) of the agonist and express results as percent inhibition or log reduction in viral titer compared to the vehicle control.

-

Protocol: STING Pathway Activation by Western Blot

-

Cell Treatment : Plate cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts) and treat with the STING agonist for various time points (e.g., 0, 1, 3, 6 hours).

-

Lysate Preparation : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection : Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize protein bands.

-

Analysis : Densitometry analysis can be used to quantify the relative levels of protein phosphorylation, indicating pathway activation.

Logical Framework: From STING Agonist to Antiviral State

The therapeutic strategy of using STING agonists is based on a direct logical relationship: pharmacologically activating a key innate immune sensor initiates a natural cascade that culminates in broad viral inhibition. A STING agonist essentially mimics the initial danger signal that the immune system has evolved to recognize, triggering a pre-programmed and highly effective antiviral response.

Conclusion and Future Directions

The STING signaling pathway is a cornerstone of the innate antiviral response. Pharmacological activation of this pathway with STING agonists has demonstrated potent and broad-spectrum antiviral activity in a variety of preclinical models. The ability to directly stimulate a powerful endogenous defense mechanism holds immense therapeutic promise for treating existing viral infections and preparing for future viral outbreaks.

However, challenges remain. The therapeutic window, potential for inflammatory toxicity, and effective delivery to target tissues are critical considerations for clinical development. The development of next-generation agonists with improved pharmacological properties and targeted delivery systems, such as lipid nanoparticles, will be crucial for translating the preclinical success of STING agonists into effective human antiviral therapies. Continued research into the complex interplay between STING activation, viral replication dynamics, and the host immune response will further refine their use as a powerful tool in the anti-infective arsenal.

References

- 1. Function and regulation of cGAS-STING signaling in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | When STING Meets Viruses: Sensing, Trafficking and Response [frontiersin.org]

A Technical Guide to Dendritic Cell Activation by Synthetic STING Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] As a ubiquitous intracellular receptor located in the endoplasmic reticulum, STING's activation is a promising therapeutic target for enhancing anti-tumor immunity.[1] Dendritic cells (DCs), the most potent antigen-presenting cells (APCs), play a central role in mediating the effects of STING agonists, bridging the innate and adaptive immune responses.[1][2] Activation of the STING pathway in DCs enhances their antigen-presenting functions, promotes the production of Type I interferons (IFNs), and ultimately facilitates the priming of robust anti-tumor CD8+ T cell responses.[2]

This technical guide provides an in-depth overview of the effects of synthetic STING agonists on dendritic cell activation. While the term "STING agonist-21" is not universally defined in published literature, this document will focus on the well-characterized mechanisms and effects of potent synthetic STING agonists, such as cyclic dinucleotides (CDNs) and non-CDN small molecules (e.g., diABZI), which are extensively studied in preclinical and clinical research.

Core Mechanism: The STING Signaling Pathway

The canonical cGAS-STING pathway is the primary mechanism through which DCs respond to cytosolic double-stranded DNA (dsDNA). Upon encountering dsDNA from pathogens or damaged tumor cells, the enzyme cyclic GMP-AMP synthase (cGAS) is activated to produce the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change and dimerization of STING, leading to its translocation from the ER to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other inflammatory genes. The STING pathway can also lead to the activation of the NF-κB transcription factor, further promoting the expression of pro-inflammatory cytokines.

References

Technical Guide: Initial Characterization of a New STING Agonist Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy to convert immunologically "cold" tumors into "hot" ones, thereby enhancing anti-tumor immunity.[3][4] This guide provides a comprehensive framework for the initial characterization of a novel STING agonist, outlining key experimental protocols, data presentation standards, and the underlying biological pathways. The workflow progresses from initial biochemical binding and cellular activity to in vivo proof-of-concept studies, ensuring a thorough evaluation of a new compound's potential.

The STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, as well as cellular stress and tumorigenesis.[5] The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a protein resident in the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor, promoting the expression of a broad range of pro-inflammatory cytokines.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 3. 1stoncology.com [1stoncology.com]

- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Immunomodulatory Properties of STING Agonists

Disclaimer: The term "STING agonist-21" does not correspond to a publicly recognized, specific compound in the available scientific literature. Therefore, this guide provides a comprehensive overview of the immunomodulatory properties of STING (Stimulator of Interferon Genes) agonists as a class of molecules, drawing upon data from various well-characterized examples.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the mechanism of action, preclinical and clinical data, and experimental methodologies related to STING agonists.

Core Concepts: The STING Pathway and Its Activation

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-viral immune response.[2][3][4]

STING agonists are molecules designed to pharmacologically activate this pathway, thereby mimicking a natural immune response. These agonists can be broadly categorized into two main groups: cyclic dinucleotides (CDNs) and their derivatives, and non-nucleotide synthetic small molecules.

Signaling Pathway of STING Activation

The activation of the STING pathway by an agonist initiates a series of molecular events culminating in the expression of genes that drive an inflammatory response.

Quantitative Data on STING Agonist Activity

The following tables summarize key quantitative data from preclinical studies of various STING agonists, providing insights into their potency and immunomodulatory effects.

Table 1: In Vitro Potency of Selected STING Agonists

| STING Agonist | Cell Line | Assay | EC50/IC50 | Reference |

| MSA-2 | THP-1 | IFN-β Secretion | 8 ± 7 nM (covalent dimer) | |

| M-22-1 | THP-1 | IFN-β Induction | 0.66 µM | |

| 12L | THP-1 | IFN-β Induction | 0.38 ± 0.03 µM | |

| GA-MOF | THP-1 Luciferase Reporter | IRF Response | 2.34 ± 1.44 µM |

Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists

| STING Agonist | Tumor Model | Administration Route | Key Finding | Reference |

| MSA-2 | MC38 | Intratumoral (450 µg) | Tumor regression and long-lasting immunity | |

| M-22-1 | MC38 | Intratumoral | Tumor regression at >10x lower dose than cGAMP | |

| ALG-031048 | CT26 | Intratumoral | 90% tumor regression | |

| pHLIP-STINGa | Colorectal | Intraperitoneal/Intravenous | Tumor disappearance in 18 of 20 mice |

Table 3: Cytokine Induction Profile of STING Agonists

| STING Agonist | System | Induced Cytokines | Key Observation | Reference |

| BNBC | Human PBMCs | Type I & III IFNs | Dominant IFN response | |

| ADU-S100/R229 | Osteosarcoma Model | Inflammatory Cytokines | Activation of the STING pathway in tumor and immune cells | |

| Synthetic STING Agonists | Human PBMCs | IFN-α, TNF-α, IL-6, IL-1β | Broader cytokine spectrum compared to TLR7 agonists | |

| GA-MOF | BMDMs, Raw264.7 | IFN-β, IL-6, TNF-α | Stronger activation of the STING-IFN axis |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the immunomodulatory properties of STING agonists.

In Vitro STING Activation Assay

Objective: To determine the potency of a STING agonist in activating the STING pathway in a cellular context.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells, which endogenously express STING, are commonly used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Agonist Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonist for a specified period (e.g., 24 hours).

-

Endpoint Measurement:

-

IFN-β Secretion: The concentration of IFN-β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Reporter Gene Assay: THP-1 cells can be engineered with a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE). Following agonist treatment, luciferase activity is measured using a luminometer.

-

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of a STING agonist in a preclinical animal model.

Methodology:

-

Tumor Implantation: Syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma or B16-F10 melanoma) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Agonist Administration: Once tumors reach a predetermined size (e.g., 100 mm³), the STING agonist is administered via a specified route (e.g., intratumoral, intravenous, or subcutaneous).

-

Efficacy Assessment:

-

Tumor Growth Inhibition: Tumor volumes in the treated group are compared to a vehicle-treated control group.

-

Survival Analysis: The overall survival of the mice is monitored and analyzed using Kaplan-Meier curves.

-

Immunological Memory: Surviving mice can be re-challenged with the same tumor cells to assess the development of long-term anti-tumor immunity.

-

Immune Cell Profiling by Flow Cytometry

Objective: To characterize the changes in immune cell populations within the tumor microenvironment following STING agonist treatment.

Methodology:

-

Tumor and Spleen Harvesting: At a defined time point after treatment, tumors and spleens are harvested from the mice.

-

Single-Cell Suspension Preparation: Tissues are mechanically and enzymatically dissociated to obtain single-cell suspensions.

-

Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, CD11c for dendritic cells, F4/80 for macrophages).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations.

-

Data Analysis: Flow cytometry data is analyzed using specialized software to identify statistically significant differences between treatment and control groups.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Preclinical Evaluation

Logical Relationship of Immunomodulatory Effects

Conclusion

STING agonists represent a promising class of immunomodulatory agents with the potential to transform cancer therapy. By activating the innate immune system, these molecules can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint inhibitors. While early clinical trials have shown modest single-agent activity, the true potential of STING agonists may lie in combination therapies. Continued research into novel agonists with improved pharmacokinetic properties and targeted delivery strategies will be crucial for realizing the full therapeutic benefit of this approach.

References

- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

The STING Pathway Signaling Cascade: A Technical Guide to Novel Agonists for Researchers and Drug Developers

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. This central role has positioned STING as a highly attractive target for therapeutic intervention, particularly in the field of immuno-oncology. The development of novel STING agonists has surged, with a diverse array of molecules, from cyclic dinucleotide (CDN) derivatives to non-CDN small molecules, entering preclinical and clinical investigation. This in-depth technical guide provides a comprehensive overview of the STING signaling cascade, a comparative analysis of novel agonists, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in this dynamic field.

The STING Signaling Pathway: A Core Innate Immune Hub

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infection or cellular damage.[1][2] This detection is primarily mediated by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]

cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[1] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).

Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. These secreted cytokines then act in an autocrine and paracrine manner to establish an antiviral state and to recruit and activate other immune cells, such as T cells and natural killer (NK) cells, to mount a robust adaptive immune response against the perceived threat.

A New Era of Therapeutic Intervention: Novel STING Agonists

The therapeutic potential of activating the STING pathway has led to the development of a diverse pipeline of novel agonists. These can be broadly categorized into two main classes: cyclic dinucleotide (CDN) derivatives and non-cyclic dinucleotide small molecules.

Cyclic Dinucleotide (CDN) Agonists

These agonists are structurally related to the natural STING ligand, 2'3'-cGAMP. Modifications to the CDN scaffold have been introduced to improve stability, potency, and cell permeability.

Non-Cyclic Dinucleotide (non-CDN) Agonists

This class of agonists comprises small molecules that do not share the CDN scaffold but can still bind to and activate STING. These compounds offer potential advantages in terms of oral bioavailability and ease of manufacturing.

Quantitative Comparison of Novel STING Agonists

The following table summarizes the in vitro potency of several novel STING agonists from published literature. It is important to note that direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay formats.

| Agonist | Class | Assay Type | Cell Line | EC50 | Reference |

| 2'3'-cGAMP | Endogenous CDN | IFN-β Luciferase Reporter | THP1-Dual™ | 1.5 µM | |

| ADU-S100 (MIW815) | Synthetic CDN | IRF3 Luciferase Reporter | THP1-Dual™ | 3.03 µg/mL (~4.3 µM) | |

| UpApU | Synthetic CDN | IFN-β Luciferase Reporter | HEK293T (WT STING) | 2.0 µM | |

| diABZI | Non-CDN | IFN-β Secretion | Human PBMCs | High Potency (EC50 in nM range) | |

| DW18343 | Non-CDN | ISG Reporter | THP-1 | 89-fold induction (human) | |

| SNX281 | Non-CDN | IFN-β Secretion | Human PBMCs | Potent (EC50 in nM range) |

Experimental Protocols for STING Pathway Analysis

The following section provides detailed methodologies for key experiments used to characterize the activity of novel STING agonists.

STING Activation Reporter Assay

This assay quantifies the ability of a compound to activate the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β or IRF-inducible promoter.

Materials:

-

Reporter cell line (e.g., THP1-Dual™ cells from InvivoGen)

-

Complete cell culture medium

-

STING agonist

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., QUANTI-Luc™ from InvivoGen)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the reporter cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the STING agonist in cell culture medium. Remove the old medium from the cells and add the diluted agonist. Include a vehicle control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Measurement: Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and incubate for the recommended time at room temperature.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value using a suitable curve-fitting software.

References

Methodological & Application

Measuring STING Agonist Activity In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for quantifying the in vitro activity of STING (Stimulator of Interferon Genes) agonists. STING is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage, triggering potent immune responses.[1][2] The activation of the STING pathway is a promising strategy in cancer immunotherapy.[3][4] These protocols outline common cell-based assays to screen and characterize STING agonists by measuring key downstream readouts of pathway activation.

The cGAS-STING Signaling Pathway

The canonical STING pathway is initiated by cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[1] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I), such as IFN-β, and other inflammatory genes.

Caption: The cGAS-STING signaling pathway.

General Experimental Workflow

The general workflow for assessing STING agonist activity involves cell seeding, compound treatment, incubation, and subsequent analysis of downstream markers. The choice of cell line and readout is critical for obtaining meaningful data.

Caption: General workflow for in vitro STING agonist assays.

Protocol 1: IRF-Inducible Reporter Gene Assay

This assay utilizes engineered cell lines that express a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the STING-IRF3 axis leads to reporter gene expression, which can be easily quantified.

Cell Line: HEK-Blue™ ISG Cells or THP1-Dual™ Cells.

Materials:

-

HEK-Blue™ ISG Cells (InvivoGen) or THP1-Dual™ Cells (InvivoGen)

-

Growth Medium (DMEM or RPMI-1640 with 10% FBS, selective antibiotics)

-

STING Agonist (e.g., 2'3'-cGAMP, diABZI)

-

QUANTI-Blue™ Solution (InvivoGen) or Luciferase Assay Reagent

-

96-well cell culture plates (clear, flat-bottom)

-

Spectrophotometer or Luminometer

Procedure:

-

Cell Seeding:

-

For adherent HEK-Blue™ cells, seed 5 x 10⁴ cells per well in 180 µL of growth medium.

-

For suspension THP-1 cells, seed 1 x 10⁵ cells per well in 180 µL of growth medium.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Agonist Preparation and Treatment:

-

Prepare serial dilutions of the STING agonist in growth medium.

-

Add 20 µL of each agonist dilution to the appropriate wells (in triplicate). Include a vehicle control (medium only).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

-

SEAP Detection (for HEK-Blue™/THP1-Dual™ Cells):

-

Add 180 µL of pre-warmed QUANTI-Blue™ Solution to a new 96-well flat-bottom plate.

-

Transfer 20 µL of the cell culture supernatant from the treatment plate to the plate containing QUANTI-Blue™.

-

Incubate at 37°C for 1-3 hours.

-

Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

-

-

Luciferase Detection (for Luciferase Reporter Cells):

-

Follow the manufacturer's instructions for the specific luciferase assay system. Typically, this involves lysing the cells and adding a luciferase substrate before measuring luminescence.

-

Protocol 2: Cytokine Release Assay (IFN-β ELISA)

A direct functional consequence of STING activation is the production and secretion of type I interferons. This protocol describes the measurement of IFN-β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Line: THP-1 (human monocytic cell line) or primary Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

THP-1 cells

-

RPMI-1640 with 10% FBS

-

STING Agonist

-

Human IFN-β ELISA Kit (e.g., from R&D Systems, Abcam, or BioLegend)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation (for THP-1):

-

Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate.

-

To differentiate into macrophage-like cells (optional but recommended for enhanced response), add PMA (Phorbol 12-myristate 13-acetate) to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After incubation, gently wash the cells with fresh medium to remove PMA.

-

-

Agonist Treatment:

-

Prepare serial dilutions of the STING agonist in fresh cell culture medium.

-

Carefully remove the medium from the cells and add 200 µL of the prepared agonist dilutions or vehicle control.

-

Incubate the plate for 6-24 hours at 37°C, 5% CO₂. A 6-hour timepoint is often sufficient for phosphorylation studies, while 24 hours is common for cytokine secretion.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C or used immediately.

-

-

IFN-β ELISA:

-

Perform the ELISA according to the kit manufacturer's protocol. This typically involves:

-

Adding standards and supernatant samples to the antibody-coated plate.

-

Incubation steps with detection antibody and enzyme conjugate (e.g., HRP).

-

Washing steps between incubations.

-